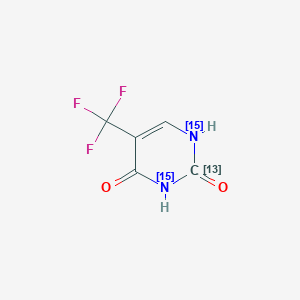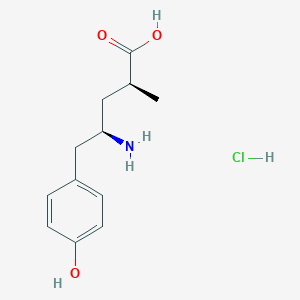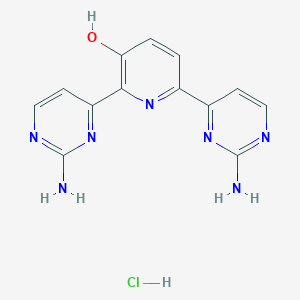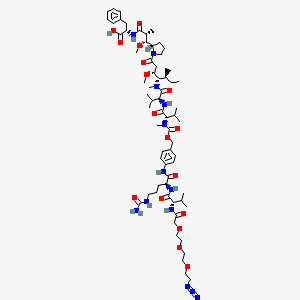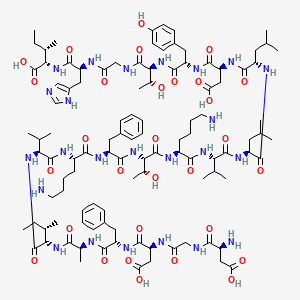![molecular formula C12H16N4O5 B12387374 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one is a nucleoside analog, which is a structural component of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with a protected sugar derivative. This reaction is usually catalyzed by Lewis acids or other suitable catalysts.
Deprotection: After the glycosylation step, the protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The purine base can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Aldehydes, carboxylic acids, or ketones.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various nucleoside analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids The compound mimics natural nucleosides and gets incorporated into DNA or RNA during replication or transcription
Molecular Targets and Pathways
DNA Polymerase: The compound targets DNA polymerase enzymes, inhibiting their activity.
RNA Polymerase: It can also inhibit RNA polymerase, affecting transcription processes.
Cell Signaling Pathways: The compound may interfere with various cell signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: can be compared with other nucleoside analogs such as:
2’-Deoxyguanosine: Similar in structure but lacks the methoxy group.
Acyclovir: An antiviral nucleoside analog with a different sugar moiety.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the methoxy group on the sugar moiety, which can influence its biochemical properties and therapeutic potential.
Eigenschaften
Molekularformel |
C12H16N4O5 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8+,9?,12-/m1/s1 |
InChI-Schlüssel |
JSRIPIORIMCGTG-HRLNAYTHSA-N |
Isomerische SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


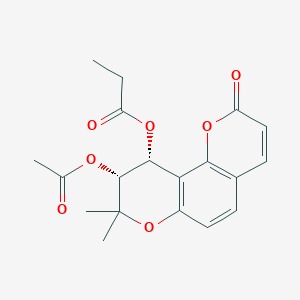
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
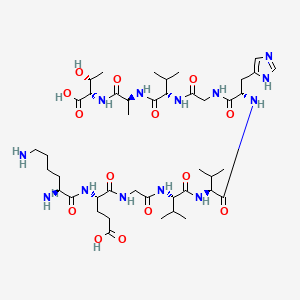
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
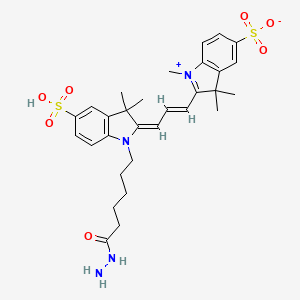
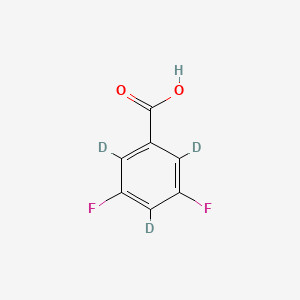
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
